5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is a synthetic organic compound characterized by the presence of a bromophenyl group and a hexachloronorbornene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene typically involves the reaction of hexachloronorbornene with bromobenzene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the bromophenyl group to the norbornene structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases (such as potassium carbonate), and solvents (such as dimethylformamide). The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.
Scientific Research Applications
5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with specific molecular targets and pathways. The bromophenyl group and hexachloronorbornene structure allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene include other bromophenyl derivatives and hexachloronorbornene analogs. Examples include:
- 4-Bromophenylacetic acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of a bromophenyl group and a hexachloronorbornene structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-(2-bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl6/c14-8-4-2-1-3-6(8)7-5-11(17)9(15)10(16)12(7,18)13(11,19)20/h1-4,7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQZQQQNZBNZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.